Cas no 71682-89-8 (3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile)

3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile is a versatile chemical intermediate featuring a trifluoromethylphenyl group and an acrylonitrile moiety. Its structure combines electron-withdrawing and electron-donating properties, making it valuable in organic synthesis, particularly for constructing heterocycles and functionalized aromatic systems. The presence of the trifluoromethyl group enhances stability and influences reactivity, while the amino and nitrile functionalities offer multiple sites for further derivatization. This compound is useful in pharmaceutical and agrochemical research, where its scaffold can serve as a precursor for bioactive molecules. Its well-defined reactivity profile and synthetic flexibility make it a practical choice for advanced chemical applications.
3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile structure
71682-89-8 structure
Product Name:3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile
CAS No:71682-89-8
MF:C10H7F3N2
MW:212.171192407608
MDL:MFCD01871638
CID:1077062
PubChem ID:5524790
Update Time:2025-11-02

3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-3-(4-(trifluoromethyl)phenyl)acrylonitrile
    • (Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
    • 3-amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile
    • (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
    • 3-amino-3-(4-trifluoromethylphenyl)acrylonitrile
    • 3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
    • aminotrifluoromethylphenylacrylonitrile
    • 71682-89-8
    • AKOS005071024
    • 7P-068
    • J-502601
    • CS-0359721
    • (Z)-3-amino-3-(4-(trifluoromethyl)phenyl)acrylonitrile
    • (2Z)-3-Amino-3-[4-(trifluoromethyl)phenyl]prop-2-enonitrile
    • MFCD01871638
    • DTXSID60420609
    • 3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile
    • MDL: MFCD01871638
    • Inchi: 1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-5H,15H2/b9-5-
    • InChI Key: YKHUYEGEZRFKOV-UITAMQMPSA-N
    • SMILES: FC(C1C=CC(/C(=C/C#N)/N)=CC=1)(F)F

Computed Properties

  • Exact Mass: 212.05600
  • Monoisotopic Mass: 212.05613272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • PSA: 49.81000
  • LogP: 3.22888

3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC28144-1g
(2Z)-3-Amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
71682-89-8 95%
1g
£124.00 2025-02-21
Apollo Scientific
PC28144-5g
(2Z)-3-Amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
71682-89-8 95%
5g
£370.00 2025-02-21
Apollo Scientific
PC28144-25g
(2Z)-3-Amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
71682-89-8 95%
25g
£920.00 2023-09-02
TRC
A639250-10mg
3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile
71682-89-8
10mg
$ 50.00 2022-06-07
TRC
A639250-50mg
3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile
71682-89-8
50mg
$ 65.00 2022-06-07
TRC
A639250-100mg
3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile
71682-89-8
100mg
$ 80.00 2022-06-07
abcr
AB257790-1 g
3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile, 95%; .
71682-89-8 95%
1g
€121.70 2023-04-27
abcr
AB257790-5 g
3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile, 95%; .
71682-89-8 95%
5g
€282.50 2023-04-27
abcr
AB257790-10 g
3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile, 95%; .
71682-89-8 95%
10g
€351.30 2023-04-27
abcr
AB257790-1g
3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile, 95%; .
71682-89-8 95%
1g
€121.70 2025-04-16

3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile Production Method

3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:71682-89-8)3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile
Order Number:A1196254
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:30
Price ($):311.0
Email:sales@amadischem.com

3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile Related Literature

Additional information on 3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile

3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile (CAS No. 71682-89-8): A Versatile Building Block in Modern Organic Synthesis

3-Amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile (CAS No. 71682-89-8) is an important organic intermediate that has gained significant attention in pharmaceutical and materials science research. This compound, featuring both amino and cyano functional groups attached to a trifluoromethylphenyl backbone, serves as a valuable building block for the synthesis of various heterocyclic compounds and specialty chemicals.

The growing interest in fluorinated organic compounds has positioned 3-amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile as a key player in drug discovery programs. Researchers particularly value its electron-withdrawing trifluoromethyl group, which often enhances the metabolic stability and bioavailability of potential drug candidates. Recent studies in medicinal chemistry have explored its use in developing kinase inhibitors and antiviral agents, addressing current healthcare challenges.

From a synthetic chemistry perspective, the compound's α,β-unsaturated nitrile structure offers multiple reactive sites for various transformations. The amino group at the 3-position allows for further functionalization through acylation or alkylation reactions, while the acrylonitrile moiety participates in cycloaddition reactions to form pyridine and pyrimidine derivatives. These features make it particularly valuable in the development of agrochemicals and functional materials.

The trifluoromethyl group in 3-amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile contributes to several desirable properties in final products, including increased lipophilicity and improved membrane permeability. These characteristics are particularly sought after in the design of CNS-active pharmaceuticals and bioactive molecules. Recent patent literature reveals its application in developing novel anticancer agents and neuroprotective compounds.

In material science applications, 71682-89-8 serves as a precursor for fluorinated polymers with enhanced thermal stability and chemical resistance. The compound's ability to introduce both nitrogen and fluorine atoms into polymer backbones makes it valuable for creating specialty electronic materials and liquid crystal displays. Researchers are exploring its potential in organic electronics, particularly for OLED materials and semiconductor applications.

The synthesis of 3-amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile typically involves Knoevenagel condensation of 4-(trifluoromethyl)benzaldehyde with cyanoacetamide, followed by appropriate workup procedures. Recent advances in green chemistry have focused on optimizing this process using catalytic methods and environmentally friendly solvents, addressing growing concerns about sustainable chemical production.

Analytical characterization of CAS 71682-89-8 typically includes NMR spectroscopy (showing characteristic signals for the vinyl proton, amino group, and aromatic protons), mass spectrometry, and IR spectroscopy (revealing stretches for the nitrile and amino groups). These techniques ensure the compound's purity and proper identification, crucial for its application in sensitive pharmaceutical synthesis.

The global market for fluorinated intermediates like 3-amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile has shown steady growth, driven by increasing demand from the pharmaceutical industry and advanced materials sector. Suppliers typically offer this compound with purity levels ranging from 97% to 99%, catering to both research-scale and process development requirements. Proper storage under inert atmosphere at controlled temperatures ensures its stability over extended periods.

Future research directions for 71682-89-8 include exploring its potential in click chemistry applications and as a scaffold for PROTAC molecules in targeted protein degradation. The compound's unique combination of functional groups positions it as a valuable tool in addressing current challenges in drug discovery and material science, particularly in developing treatments for neurodegenerative diseases and cancer therapeutics.

For researchers working with 3-amino-3-[4-(trifluoromethyl)phenyl]acrylonitrile, proper laboratory safety protocols should always be followed, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard precautions for handling organic chemicals should be maintained to ensure safe working conditions and prevent unnecessary exposure.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:71682-89-8)3-Amino-3-4-(trifluoromethyl)phenylacrylonitrile
A1196254
Purity:99%
Quantity:5g
Price ($):311.0
Email